1,7-Dimethoxynaphthalene

Description

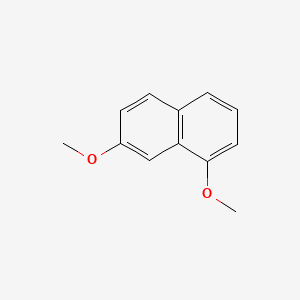

Structure

3D Structure

Properties

IUPAC Name |

1,7-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-13-10-7-6-9-4-3-5-12(14-2)11(9)8-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJIXGITYNNHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2OC)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201169 | |

| Record name | Naphthalene, 1,7-dimethoxy- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5309-18-2 | |

| Record name | Naphthalene, 1,7-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005309182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Dimethoxynaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,7-dimethoxy- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,7-Dimethoxynaphthalene: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral analysis of 1,7-dimethoxynaphthalene. It is designed to be a vital resource for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's characteristics and its potential as a versatile scaffold in medicinal chemistry and materials science. This document delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Naphthalene Scaffold and the Significance of Methoxy Substitution

The naphthalene core, a bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products with a broad spectrum of biological activities.[1] The introduction of substituents, such as methoxy groups, profoundly influences the electronic and steric properties of the naphthalene ring system, thereby modulating its reactivity and biological interactions. This compound, with its specific substitution pattern, presents a unique combination of these properties, making it a molecule of significant interest for further exploration and utilization in the design of novel therapeutic agents and functional materials.

Molecular Structure and Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol .[2] The presence of two electron-donating methoxy groups at positions 1 and 7 significantly influences the electron density distribution across the naphthalene ring system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5309-18-2 | [2] |

| Molecular Formula | C₁₂H₁₂O₂ | [2] |

| Molecular Weight | 188.22 g/mol | [2] |

| Boiling Point | 289-290 °C | |

| Density | 1.132 g/mL at 25 °C | |

| Appearance | Solid |

Synthesis of this compound: A Practical Approach

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from the commercially available 1,7-dihydroxynaphthalene.[3][4] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5]

Causality of Experimental Choices

The choice of a strong base is crucial to deprotonate the hydroxyl groups of 1,7-dihydroxynaphthalene to form the more nucleophilic naphthoxide species. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed. Dimethyl sulfate or methyl iodide serve as the methylating agent. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetone to facilitate the dissolution of the reactants and promote the Sₙ2 reaction.

Detailed Experimental Protocol

Materials:

-

1,7-Dihydroxynaphthalene

-

Sodium hydride (60% dispersion in mineral oil) or anhydrous Potassium Carbonate

-

Dimethyl sulfate or Methyl iodide

-

Anhydrous Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

Deprotonation: To a solution of 1,7-dihydroxynaphthalene (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.2 eq) portion-wise. Allow the reaction mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the dinaphthoxide.

-

Methylation: Cool the reaction mixture back to 0 °C and add dimethyl sulfate (2.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Spectral Characterization: A Fingerprint of the Molecule

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (6H): The six aromatic protons will appear as a complex pattern of doublets and triplets in the range of δ 6.8-8.0 ppm. The protons ortho and para to the methoxy groups will be shifted upfield due to the electron-donating effect of the oxygen.

-

Methoxy Protons (6H): Two distinct singlets, each integrating to three protons, are expected for the two methoxy groups, likely in the range of δ 3.9-4.1 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons (10C): Ten signals are expected in the aromatic region (δ 100-160 ppm). The carbons directly attached to the methoxy groups (C-1 and C-7) will be the most downfield shifted.

-

Methoxy Carbons (2C): Two signals corresponding to the methoxy carbons will appear around δ 55-57 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺˙) at m/z 188. The fragmentation pattern will be characteristic of a dimethoxynaphthalene derivative.

Expected Fragmentation Pattern:

-

Loss of a methyl radical (•CH₃): A significant peak at m/z 173 [M - 15]⁺ is anticipated due to the loss of a methyl group from one of the methoxy substituents.[8][9]

-

Loss of formaldehyde (CH₂O): A peak at m/z 158 [M - 30]⁺ may be observed, resulting from the loss of formaldehyde.

-

Loss of a methoxy radical (•OCH₃): A peak at m/z 157 [M - 31]⁺ is also possible.

-

Further Fragmentations: Subsequent losses of CO and other small neutral molecules from these initial fragments will lead to a complex fragmentation pattern in the lower mass region.[1][10][11]

Caption: Predicted mass spectrometry fragmentation pathway of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.[12][13][14]

Table 2: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Methoxy (CH₃) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1250-1200 | C-O stretch | Aryl ether (asymmetric) |

| 1050-1000 | C-O stretch | Aryl ether (symmetric) |

| 900-675 | C-H bend | Aromatic (out-of-plane) |

Reactivity and Potential for Functionalization

The two methoxy groups in this compound are strong activating groups, directing electrophilic aromatic substitution to the ortho and para positions. This predictable reactivity makes it an attractive starting material for the synthesis of a variety of polysubstituted naphthalene derivatives.

Potential Reactions:

-

Electrophilic Aromatic Substitution: Halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation are expected to proceed readily. The regioselectivity will be governed by the combined directing effects of the two methoxy groups.

-

Demethylation: The methoxy groups can be cleaved to regenerate the diol, which can then be used for further functionalization.

-

Oxidation: The naphthalene ring can be oxidized under strong oxidizing conditions.

Applications in Drug Discovery and Materials Science

While specific applications of this compound are not extensively documented, the broader class of dimethoxynaphthalene derivatives has shown significant promise in medicinal chemistry and materials science.[12][15][16]

-

Scaffold for Bioactive Molecules: The this compound core can serve as a rigid scaffold for the synthesis of novel compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.[17][18][19] For instance, derivatives of 6,7-dimethoxy-naphthalene-2-carboxylic acid have been studied for their potential therapeutic properties.[15]

-

Enzyme Inhibitors: The structural features of this compound make it a potential candidate for the design of enzyme inhibitors, such as kinase inhibitors or protease inhibitors.[20][21]

-

Fluorescent Probes: Naphthalene derivatives are known for their fluorescent properties. Functionalized this compound could be explored for the development of novel fluorescent probes for bioimaging applications.[15]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is classified as a combustible liquid.

Conclusion

This compound is a structurally unique and synthetically accessible molecule with significant potential for applications in drug discovery and materials science. This technical guide has provided a comprehensive overview of its chemical properties, a practical synthesis protocol, and an analysis of its expected spectral characteristics. The predictable reactivity of the this compound core makes it an attractive building block for the creation of diverse molecular architectures. Further research into the biological activities of its derivatives is warranted to fully exploit the potential of this versatile scaffold.

References

-

LookChem. Cas 37707-78-1, 6,7-Dimethoxy-naphthalene-2-carboxylic acid. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29). [Link]

-

University of California, Davis. Interpretation of mass spectra. [Link]

-

ResearchGate. A Simple and Efficient Process for the Preparation of 1,6-Dimethoxynaphthalene. (2025-08-06). [Link]

-

RSC Publishing. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. [Link]

-

International Journal of Pharmaceutical Sciences. Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024-12-28). [Link]

-

NIST WebBook. Naphthalene, 1,7-dimethoxy-. [Link]

-

PubMed. Characterization of 1,5-dimethoxynaphthalene by vibrational spectroscopy (FT-IR and FT-Raman) and density functional theory calculations. (2015-01-05). [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Williamson Ether Synthesis. [Link]

-

NIST WebBook. Naphthalene, 1,7-dimethoxy-. [Link]

-

PMC. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. [Link]

-

Design and syntheses of 1,6-naphthalene derivatives as selective HCMV protease inhibitors. [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

LookChem. Cas 37707-78-1, 6,7-Dimethoxy-naphthalene-2-carboxylic acid. [Link]

-

Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. (2018-07-16). [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

PubMed. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2019-01-01). [Link]

-

PubMed Central. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel. (2024-01-13). [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

PMC. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. [Link]

-

PubMed. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis. [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. (2019-04-01). [Link]

-

PMC. Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents. (2025-07-15). [Link]

-

YouTube. How To Interpret An FTIR Spectrum?. (2025-08-01). [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016-11-23). [Link]

Sources

- 1. uni-saarland.de [uni-saarland.de]

- 2. Naphthalene, 1,7-dimethoxy- [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-Methoxynaphthalene(2216-69-5) 13C NMR spectrum [chemicalbook.com]

- 8. ekwan.github.io [ekwan.github.io]

- 9. 2,7-Dimethoxynaphthalene(3469-26-9) 13C NMR [m.chemicalbook.com]

- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029751) [hmdb.ca]

- 11. whitman.edu [whitman.edu]

- 12. azooptics.com [azooptics.com]

- 13. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Cas 37707-78-1,6,7-Dimethoxy-naphthalene-2-carboxylic acid | lookchem [lookchem.com]

- 17. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design and syntheses of 1,6-naphthalene derivatives as selective HCMV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1,7-Dimethoxynaphthalene: A Comprehensive Technical Guide for Drug Development Professionals

Foreword: The Strategic Importance of Naphthalene Scaffolds in Medicinal Chemistry

The naphthalene core is a privileged scaffold in drug discovery, forming the structural basis for a multitude of therapeutic agents. Its rigid, bicyclic aromatic system provides a versatile platform for the spatial arrangement of pharmacophoric features, enabling precise interactions with biological targets. Among the vast array of naphthalene derivatives, 1,7-dimethoxynaphthalene stands out as a key intermediate in the synthesis of complex molecules with significant pharmacological potential. This guide provides an in-depth, experience-driven protocol for the efficient synthesis of this compound from 1,7-dihydroxynaphthalene, tailored for researchers, scientists, and professionals in the field of drug development.

The Underlying Chemistry: A Mechanistic Dive into the Williamson Ether Synthesis

The conversion of 1,7-dihydroxynaphthalene to this compound is classically achieved through the Williamson ether synthesis. This robust and widely applicable reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] Understanding the nuances of this mechanism is paramount to optimizing the reaction for high yield and purity.

The two-step process involves:

-

Deprotonation: The phenolic hydroxyl groups of 1,7-dihydroxynaphthalene are acidic and can be deprotonated by a suitable base, such as sodium hydroxide (NaOH), to form a more nucleophilic naphthoxide ion.[3] The choice of a strong base is crucial to ensure complete deprotonation, thereby maximizing the concentration of the active nucleophile.

-

Nucleophilic Attack: The resulting naphthoxide ion then acts as a potent nucleophile, attacking the electrophilic methyl group of a methylating agent. For this synthesis, dimethyl sulfate ((CH₃)₂SO₄) is a highly effective and commonly used reagent. The reaction proceeds via a backside attack, leading to the displacement of the sulfate leaving group and the formation of the desired ether linkage.[1]

Caption: The Williamson Ether Synthesis of this compound.

Materials and Equipment: Ensuring a Successful Synthesis

Success in chemical synthesis begins with the quality of the starting materials and the appropriateness of the equipment.

| Chemicals & Reagents | Grade | Supplier Recommendation | CAS Number |

| 1,7-Dihydroxynaphthalene | ≥97% | Sigma-Aldrich | 575-38-2 |

| Sodium Hydroxide (pellets) | ACS Reagent Grade | VWR | 1310-73-2 |

| Dimethyl Sulfate | ≥99% | Acros Organics | 77-78-1 |

| Ethanol (200 proof) | Anhydrous | Decon Labs | 64-17-5 |

| Diethyl Ether | Anhydrous | Fisher Scientific | 60-29-7 |

| Sodium Sulfate | Anhydrous, Granular | EMD Millipore | 7757-82-6 |

| Deionized Water | Type II | In-house system | 7732-18-5 |

| Equipment | Specifications |

| Three-neck round-bottom flask | 250 mL, with 24/40 standard taper joints |

| Reflux condenser | Liebig or Allihn type |

| Addition funnel | 125 mL, pressure-equalizing |

| Magnetic stirrer with heating mantle | |

| Thermometer and adapter | -10 to 150 °C range |

| Buchner funnel and filter flask | |

| Rotary evaporator | |

| Standard laboratory glassware | Beakers, graduated cylinders, Erlenmeyer flasks |

| Personal Protective Equipment (PPE) | Safety goggles, lab coat, nitrile gloves, face shield |

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol is optimized for a laboratory-scale synthesis and incorporates best practices for safety and efficiency.

Reaction Setup and Execution

Caption: Experimental Workflow for the Synthesis of this compound.

-

Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add 1,7-dihydroxynaphthalene (8.0 g, 50 mmol).

-

Dissolution: Add 100 mL of ethanol to the flask and stir until the solid is fully dissolved.

-

Base Addition: In a separate beaker, carefully dissolve sodium hydroxide (4.4 g, 110 mmol) in 20 mL of deionized water. Caution: This process is highly exothermic. Allow the solution to cool to room temperature before proceeding.

-

Deprotonation: Slowly add the sodium hydroxide solution to the reaction flask with vigorous stirring. A color change may be observed as the naphthoxide salt forms.

-

Methylation: Carefully measure dimethyl sulfate (13.2 g, 105 mmol, 9.9 mL) and transfer it to the addition funnel. Add the dimethyl sulfate dropwise to the reaction mixture over 30 minutes. An exothermic reaction will occur; maintain the temperature below 50 °C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Allow the reaction mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 300 mL of ice-cold deionized water with stirring. A precipitate of the crude product will form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with two 50 mL portions of cold deionized water to remove any inorganic salts.

-

Purification: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. If any insoluble material remains, filter the hot solution. Slowly add deionized water to the hot ethanolic solution until the first sign of persistent cloudiness. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50 °C to a constant weight.

Expected Yield and Purity

Following this protocol, a yield of 85-95% of this compound is expected. The purity, as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, should be greater than 98%.

Characterization of this compound

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

| Analytical Technique | Expected Result |

| Melting Point | 68-70 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.75 (d, J=8.8 Hz, 1H), 7.28 (t, J=8.0 Hz, 1H), 7.18 (d, J=8.4 Hz, 1H), 7.08 (d, J=8.0 Hz, 1H), 6.80 (d, J=8.0 Hz, 1H), 6.75 (s, 1H), 3.95 (s, 3H), 3.92 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 157.8, 155.9, 135.2, 129.5, 125.0, 120.8, 115.4, 106.0, 105.8, 100.2, 55.4, 55.3 |

| Infrared (IR) (KBr) | ν (cm⁻¹): 3050, 2955, 1620, 1595, 1510, 1465, 1260, 1090, 775 |

| Mass Spectrometry (EI) | m/z (%): 188.08 (M⁺, 100), 173.06 (M⁺ - CH₃, 85), 145.05 (M⁺ - CH₃ - CO, 40) |

Critical Safety Considerations: Handling Dimethyl Sulfate

Dimethyl sulfate is a potent alkylating agent and is extremely hazardous.[4] It is classified as a carcinogen and is highly toxic upon inhalation, ingestion, and skin contact.[5] Strict adherence to safety protocols is non-negotiable.

-

Engineering Controls: All manipulations involving dimethyl sulfate must be conducted in a certified chemical fume hood with excellent ventilation.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves. Standard latex gloves are not sufficient.

-

Handling: Use a syringe or cannula for transferring dimethyl sulfate to minimize the risk of spills.[5] Always work over a spill tray.

-

Quenching: Any residual dimethyl sulfate in the reaction vessel or on equipment should be quenched with a concentrated solution of ammonium hydroxide.

-

Emergency Procedures: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Seek immediate medical attention. For inhalation, move the individual to fresh air and seek immediate medical help.[4]

Troubleshooting Guide

| Problem | Possible Cause(s) | Solution(s) |

| Low Yield | Incomplete deprotonation. | Ensure the use of fresh, high-quality sodium hydroxide. |

| Insufficient methylating agent. | Use a slight excess of dimethyl sulfate. | |

| Reaction time is too short. | Monitor the reaction by TLC and ensure it goes to completion. | |

| Incomplete Reaction | Poor quality reagents. | Use anhydrous solvents and high-purity starting materials. |

| Low reaction temperature. | Ensure the reaction is maintained at the appropriate reflux temperature. | |

| Product is an oil or difficult to crystallize | Presence of impurities. | Purify the crude product by column chromatography on silica gel. |

| Insufficient water for precipitation. | Add more ice-cold water to fully precipitate the product. |

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its substituted naphthalene ring system serves as a key building block for compounds targeting a range of therapeutic areas. For instance, derivatives of dimethoxynaphthalene have been explored for their potential as anti-inflammatory and analgesic agents.[7] The methoxy groups can be selectively demethylated or further functionalized to introduce other pharmacophoric elements, making it a versatile starting material for medicinal chemistry campaigns.

References

- Aarti Industries.

- Sigma-Aldrich.

- CAMEO Chemicals.

- CDH Fine Chemical.

- Chemstock.

- Benchchem. Application Notes and Protocols for the Synthesis of 1-Methoxynaphthalene via Williamson Ether Synthesis.

- Unknown. Williamson Ether Synthesis.

- Lookchem. Cas 37707-78-1,6,7-Dimethoxy-naphthalene-2-carboxylic acid.

- Unknown. The Williamson Ether Synthesis.

- Wikipedia. Williamson ether synthesis.

- Master Organic Chemistry. The Williamson Ether Synthesis.

- Zhang, T., Yang, Q., Shi, H., & Chi, L. (2009). A Simple and Efficient Process for the Preparation of 1,6-Dimethoxynaphthalene. Organic Process Research & Development, 13(3), 650–651.

- Sigma-Aldrich. 1,7-Dihydroxynaphthalene 97 575-38-2.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. aarti-industries.com [aarti-industries.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. chemstock.ae [chemstock.ae]

- 7. lookchem.com [lookchem.com]

An In-Depth Technical Guide to the Synthesis and Isolation of 1,7-Dimethoxynaphthalene

Foreword: The Synthetic Origin and Research Significance of 1,7-Dimethoxynaphthalene

This compound is a notable aromatic compound within the broader class of naphthalene derivatives. While an extensive review of phytochemical literature does not reveal substantive evidence of its natural occurrence, its value as a synthetic intermediate and a scaffold for chemical biology is significant. Dimethoxynaphthalenes, as a class, are crucial precursors in the synthesis of more complex molecules, including pharmaceuticals and dye stuffs[1]. The precise positioning of the methoxy groups on the naphthalene core dictates the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications.

This guide provides a comprehensive, technically-grounded framework for the synthesis, isolation, and characterization of this compound. The methodologies detailed herein are designed for researchers, chemists, and professionals in drug development, emphasizing not just the procedural steps but the underlying chemical principles that ensure a high-purity, verifiable outcome. Our focus is on robust and reproducible laboratory-scale synthesis, starting from the commercially available precursor, 1,7-dihydroxynaphthalene.

The Synthetic Pathway: Williamson Ether Synthesis

The most direct and efficient route to this compound is through the Williamson ether synthesis. This classic S(_N)2 reaction involves the O-methylation of the corresponding diol, 1,7-dihydroxynaphthalene. The process is predicated on the deprotonation of the hydroxyl groups by a strong base to form a more nucleophilic naphthoxide, which then undergoes nucleophilic attack on a methylating agent.

Causality of Reagent Selection

-

Starting Material: 1,7-Dihydroxynaphthalene serves as the readily available and logical precursor. Its two hydroxyl groups are the sites for methylation.

-

Methylating Agent: Dimethyl sulfate (DMS) is a highly effective and economical methylating agent for this transformation. Its high reactivity ensures efficient conversion. Methyl iodide is a viable alternative, though often more expensive.

-

Base: Sodium hydroxide (NaOH) is a strong base capable of deprotonating the phenolic hydroxyl groups of the dihydroxynaphthalene to form the sodium naphthoxide intermediate. The concentration of the base is a critical parameter to control side reactions.

-

Solvent: A solvent system that can facilitate the reaction between the aqueous phase (containing the naphthoxide) and the organic phase (the methylating agent) is crucial. Ethanol or a similar polar aprotic solvent is often employed to improve the mutual solubility of the reactants.

-

Antioxidant: Dihydroxynaphthalenes are susceptible to oxidation, especially under basic conditions and at elevated temperatures. The addition of a mild reducing agent like sodium dithionite (Na(_2)S(_2)O(_4)) can prevent the formation of colored oxidation byproducts, thus simplifying purification.

The overall synthetic transformation is depicted below:

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of related dimethoxynaphthalenes and is optimized for laboratory-scale preparation.

Materials and Equipment

| Material/Equipment | Specification |

| 1,7-Dihydroxynaphthalene | >98% purity |

| Dimethyl sulfate (DMS) | >99% purity |

| Sodium hydroxide (NaOH) | Analytical grade pellets |

| Ethanol | 95% or absolute |

| Sodium dithionite (Na(_2)S(_2)O(_4)) | Analytical grade |

| Deionized water | |

| 250 mL three-necked round-bottom flask | |

| Reflux condenser | |

| Dropping funnel | |

| Magnetic stirrer and hotplate | |

| Thermometer | |

| Buchner funnel and filter flask | |

| Standard laboratory glassware |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a thermometer. Ensure all glassware is clean and dry.

-

Dissolution of Starting Material: In the flask, dissolve 16.0 g (0.1 mol) of 1,7-dihydroxynaphthalene in 100 mL of ethanol. Add a small amount (approximately 0.1 g) of sodium dithionite to the mixture to prevent oxidation.

-

Addition of Methylating Agent: To the stirred solution, add 27.8 g (0.22 mol, 20.9 mL) of dimethyl sulfate.

-

Preparation of Base Solution: In a separate beaker, prepare a solution of 10.6 g (0.265 mol) of sodium hydroxide in 50 mL of deionized water. Allow the solution to cool to room temperature.

-

Controlled Addition of Base: Transfer the sodium hydroxide solution to the dropping funnel. Add the NaOH solution dropwise to the reaction mixture over a period of approximately 90 minutes. Maintain the reaction temperature between 40-50°C using a water bath. This controlled addition is crucial to prevent the hydrolysis of dimethyl sulfate and to manage the exothermic nature of the reaction.

-

Reaction Completion: After the addition of the NaOH solution is complete, heat the reaction mixture to a gentle reflux (approximately 65-75°C) and maintain for 1-2 hours to ensure the reaction goes to completion.

-

Product Precipitation: After the reflux period, cool the reaction mixture to room temperature. Add 100 mL of cold deionized water to precipitate the crude this compound.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of 50 mL of cold deionized water to remove any inorganic salts.

-

Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.

Caption: Workflow for the Synthesis of this compound.

Purification: Isolation of High-Purity this compound

Recrystallization is the most effective method for purifying the crude this compound. The choice of solvent is critical for achieving high purity and a good recovery yield.

Solvent Selection for Recrystallization

An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, a mixed solvent system of ethanol and water or a single solvent like methanol or isopropanol is generally effective.

Recrystallization Protocol

-

Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol (or methanol) to dissolve the solid completely. Gentle heating on a hotplate may be necessary.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven.

Characterization and Data Presentation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C(_12)H(_12)O(_2) |

| Molecular Weight | 188.22 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 61-63 °C |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.70 | d | 1H | Aromatic H |

| ~7.20 - 7.40 | m | 3H | Aromatic H |

| ~6.80 | d | 1H | Aromatic H |

| ~3.95 | s | 3H | -OCH₃ |

| ~3.90 | s | 3H | -OCH₃ |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the NMR spectrometer used.

Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~157 | C-O |

| ~156 | C-O |

| ~135 | Quaternary C |

| ~129 | Aromatic CH |

| ~125 | Quaternary C |

| ~120 | Aromatic CH |

| ~115 | Aromatic CH |

| ~105 | Aromatic CH |

| ~100 | Aromatic CH |

| ~55.5 | -OCH₃ |

| ~55.3 | -OCH₃ |

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic peaks for C-H stretching of the aromatic ring (~3050 cm⁻¹), C-H stretching of the methoxy groups (~2950 cm⁻¹), C=C stretching of the aromatic ring (~1600 cm⁻¹ and ~1500 cm⁻¹), and C-O stretching of the ether linkages (~1250 cm⁻¹ and ~1050 cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy: In a solvent like ethanol or methanol, this compound is expected to exhibit strong absorption bands in the UV region, characteristic of the naphthalene chromophore. The NIST WebBook provides a reference UV-Vis spectrum for this compound[2].

Trustworthiness and Self-Validating Systems

The reliability of this synthetic protocol is ensured by the following principles:

-

Purity of Starting Materials: The use of high-purity 1,7-dihydroxynaphthalene is essential for a clean reaction and straightforward purification.

-

Controlled Reaction Conditions: The dropwise addition of the base and temperature control are critical to minimize side reactions, such as the hydrolysis of dimethyl sulfate and the formation of byproducts.

-

Thorough Purification: Recrystallization is a powerful technique for removing both soluble and insoluble impurities. The purity of the final product should be assessed by melting point determination and spectroscopic analysis. A sharp melting point close to the literature value is a good indicator of high purity.

-

Spectroscopic Verification: The identity of the final product must be unequivocally confirmed by comparing its spectroscopic data (NMR, IR, etc.) with literature values or reference spectra.

By adhering to these principles, researchers can confidently synthesize and isolate high-purity this compound for their research and development needs.

References

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

-

University of California, Irvine. (n.d.). The Williamson Ether Synthesis. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,5-Dimethoxynaphthalene in Modern Dye Synthesis. [Link]

-

Zhang, T., Yang, Q., Shi, H., & Chi, L. (2009). A Simple and Efficient Process for the Preparation of 1,6-Dimethoxynaphthalene. Organic Process Research & Development, 13(3), 647–651. [Link]

-

NIST. (n.d.). Naphthalene, 1,7-dimethoxy-. NIST Chemistry WebBook. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 1,7-Dimethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dimethoxynaphthalene is a disubstituted naphthalene derivative with the chemical formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol .[1][2] As with all isomers, the precise positioning of the two methoxy groups on the naphthalene scaffold dictates its physicochemical properties, including its reactivity, and ultimately its potential applications in fields such as medicinal chemistry and materials science. An unambiguous structural confirmation and purity assessment are paramount for any research or development endeavor. This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, offering a foundational dataset for its identification and characterization.

This document is structured to provide not just the data itself, but also the underlying scientific principles and practical considerations for data acquisition and interpretation, reflecting the expertise and experience required in a modern analytical laboratory.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, such as ¹H and ¹³C.

A. Theoretical Framework

The fundamental principle of NMR lies in the interaction of nuclear spins with an external magnetic field. Nuclei with non-zero spin, like ¹H and ¹³C, can exist in different spin states. The energy difference between these states is directly proportional to the strength of the external magnetic field. When subjected to radiofrequency radiation, these nuclei can absorb energy and transition to a higher energy state. The precise frequency at which this resonance occurs is known as the chemical shift (δ) and is highly sensitive to the local electronic environment of the nucleus. Electron-donating groups will shield a nucleus, causing it to resonate at a lower chemical shift (upfield), while electron-withdrawing groups will deshield a nucleus, leading to a higher chemical shift (downfield).

Furthermore, the interaction between the spins of neighboring nuclei, known as spin-spin coupling, results in the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), provides valuable information about the number of bonds separating the coupled nuclei and their dihedral angle.

B. Experimental Protocol: A Validated Approach

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.

-

Ensure the sample is fully dissolved to obtain sharp, well-resolved signals.

-

-

Instrument Setup & Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Shim the magnetic field to ensure homogeneity, which is critical for obtaining sharp spectral lines.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR) or an internal standard like tetramethylsilane (TMS).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program.

-

Set the spectral width to encompass all expected proton signals (typically 0-12 ppm for aromatic compounds).

-

Employ an appropriate number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons corresponding to each resonance.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.

-

A wider spectral width is required (typically 0-200 ppm).

-

A greater number of scans is necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

C. Spectroscopic Data & Interpretation

While a publicly available, fully assigned high-resolution spectrum for this compound is not readily found in common databases, the expected chemical shifts and coupling patterns can be predicted based on the known effects of methoxy groups on the naphthalene ring system and data from similar compounds.

¹H NMR (Predicted)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-8 | ~7.8 - 8.0 | d | ~8.0 |

| H-5, H-6 | ~7.2 - 7.5 | m | - |

| H-2 | ~7.1 - 7.3 | d | ~2.5 |

| H-3, H-4 | ~7.0 - 7.2 | m | - |

| OCH₃ (C1) | ~3.9 - 4.1 | s | - |

| OCH₃ (C7) | ~3.9 - 4.1 | s | - |

-

Interpretation: The aromatic region is expected to be complex due to the asymmetry of the molecule. The proton at the C8 position is likely to be the most downfield due to its peri-interaction with the C1-methoxy group. The two methoxy groups will appear as sharp singlets, each integrating to three protons. The remaining aromatic protons will exhibit a complex pattern of doublets, triplets, and multiplets arising from ortho, meta, and para couplings.

¹³C NMR (Predicted)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1, C7 (C-O) | ~155 - 158 |

| C4a, C8a (bridgehead) | ~130 - 135 |

| C2, C3, C4, C5, C6, C8 | ~105 - 130 |

| OCH₃ | ~55 - 56 |

-

Interpretation: The two carbons directly attached to the oxygen atoms (C1 and C7) will be the most downfield in the aromatic region. The bridgehead carbons (C4a and C8a) will also have distinct chemical shifts. The remaining six aromatic carbons will appear in the typical aromatic region. The two methoxy carbons will resonate at a characteristic upfield position around 55-56 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

A. Theoretical Framework

When a molecule is irradiated with infrared light, its bonds can vibrate by stretching or bending. Each type of bond (e.g., C-H, C=C, C-O) has a characteristic vibrational frequency. The absorption of IR radiation at these frequencies leads to the appearance of absorption bands in the IR spectrum. The position of these bands is typically reported in wavenumbers (cm⁻¹). The IR spectrum is divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The functional group region contains absorptions for most common functional groups, while the fingerprint region contains a complex pattern of absorptions that is unique to each molecule.

B. Experimental Protocol: A Validated Approach

For a solid sample like this compound, the following protocols are standard:

-

KBr Pellet Method:

-

Thoroughly grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. KBr is transparent in the IR region.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal. This method is often preferred for its simplicity and minimal sample preparation.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract any atmospheric (CO₂, H₂O) or instrumental contributions.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

C. Spectroscopic Data & Interpretation

The IR spectrum of this compound is available on the NIST WebBook.[1] The key absorption bands are summarized and interpreted below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| ~3050 - 3000 | C-H stretch (aromatic) | Indicates the presence of C-H bonds on the naphthalene ring. |

| ~2950 - 2850 | C-H stretch (aliphatic) | Corresponds to the stretching vibrations of the C-H bonds in the methoxy groups. |

| ~1600, ~1580, ~1470 | C=C stretch (aromatic) | Characteristic absorptions for the carbon-carbon double bond stretching within the naphthalene ring system. |

| ~1250 - 1200 | C-O stretch (aryl ether) | A strong band indicative of the asymmetric C-O-C stretching of the methoxy groups attached to the aromatic ring. |

| ~1050 - 1000 | C-O stretch (aryl ether) | A band corresponding to the symmetric C-O-C stretching of the methoxy groups. |

| ~850 - 750 | C-H bend (out-of-plane) | The pattern of these bands in the fingerprint region can be diagnostic for the substitution pattern of the naphthalene ring. |

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

A. Theoretical Framework

In electron ionization (EI) mass spectrometry, the most common technique for volatile organic compounds, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•). The molecular ion can then undergo fragmentation, breaking into smaller charged fragments and neutral radicals. Only the charged fragments are detected by the mass spectrometer. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio. The peak corresponding to the molecular ion gives the molecular weight of the compound.

B. Experimental Protocol: A Validated Approach

-

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS).

-

The sample is heated under vacuum to ensure vaporization.

-

-

Ionization:

-

The vaporized sample molecules are passed through a beam of 70 eV electrons in the ion source.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

-

Detection:

-

The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

-

C. Spectroscopic Data & Interpretation

The mass spectrum of this compound is available on the NIST WebBook.[1]

| m/z | Proposed Fragment | Interpretation |

| 188 | [C₁₂H₁₂O₂]⁺• | Molecular Ion (M⁺•) : Confirms the molecular weight of the compound. |

| 173 | [M - CH₃]⁺ | Loss of a methyl radical from one of the methoxy groups. This is a common fragmentation pathway for methoxy-substituted aromatic compounds. |

| 145 | [M - CH₃ - CO]⁺ | Subsequent loss of a neutral carbon monoxide molecule from the [M - CH₃]⁺ fragment. |

| 115 | [C₉H₇]⁺ | Further fragmentation, possibly involving rearrangements of the naphthalene ring system. |

Fragmentation Workflow

Sources

An In-depth Technical Guide to the Solubility of 1,7-Dimethoxynaphthalene in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1,7-dimethoxynaphthalene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance. In light of the limited publicly available quantitative solubility data for this specific compound, this guide emphasizes the foundational concepts of solubility, outlines predictive frameworks, and provides detailed protocols for empirical determination.

Introduction: Understanding this compound

This compound is an aromatic organic compound with the chemical formula C₁₂H₁₂O₂ and a molecular weight of 188.22 g/mol .[1][2][3][4] Its structure consists of a naphthalene core substituted with two methoxy groups at the 1 and 7 positions. This molecular architecture is of significant interest in medicinal chemistry and materials science. For instance, naphthalene derivatives are recognized as important structural motifs in the development of various therapeutic agents.[5] A thorough understanding of its solubility is paramount for its application in synthesis, purification, formulation, and biological studies.

Below is a diagram illustrating the molecular structure of this compound, highlighting its key functional groups that dictate its solubility behavior.

Caption: Molecular structure of this compound.

Theoretical Framework for Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of predicting solubility. This principle posits that substances with similar intermolecular forces will be miscible. The solubility of this compound is therefore a function of the interplay between its structural features and the properties of the solvent.

Key Molecular Features of this compound:

-

Aromatic Naphthalene Core: This large, bicyclic aromatic system is nonpolar and hydrophobic. It contributes to favorable van der Waals interactions with nonpolar solvents.

-

Methoxy Groups (-OCH₃): The ether functional groups introduce polarity to the molecule due to the electronegativity of the oxygen atoms. These groups can act as hydrogen bond acceptors, allowing for interactions with protic solvents.

The overall polarity of this compound is moderate. While the naphthalene core is dominant, the two methoxy groups provide sufficient polarity to allow for some solubility in more polar solvents.

The following diagram illustrates the logical flow for predicting the solubility of an organic compound based on its structural characteristics and the properties of the solvent.

Caption: Logical workflow for predicting solubility.

Predicted Solubility Profile and Data Table

| Solvent | Solvent Type | Dielectric Constant (Approx.) | Predicted Solubility | Rationale |

| Hexane | Nonpolar Aliphatic | 1.9 | Low to Moderate | Favorable van der Waals interactions with the naphthalene core, but limited interaction with the polar methoxy groups. |

| Toluene | Nonpolar Aromatic | 2.4 | High | Strong π-π stacking interactions between the aromatic rings of toluene and naphthalene. |

| Diethyl Ether | Moderately Polar | 4.3 | High | Good balance of nonpolar and polar interactions. |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | High | Effective at solvating both the nonpolar and polar regions of the molecule. |

| Acetone | Polar Aprotic | 21 | Moderate to High | Can interact with the methoxy groups but may be too polar for optimal solvation of the naphthalene core. |

| Ethanol | Polar Protic | 25 | Moderate | Can act as a hydrogen bond donor to the methoxy groups, but the nonpolar core limits high solubility. |

| Methanol | Polar Protic | 33 | Low to Moderate | Similar to ethanol but its higher polarity makes it a less ideal solvent for the nonpolar naphthalene moiety. |

| Water | Polar Protic | 80 | Insoluble | The large hydrophobic naphthalene core dominates, making it immiscible with water.[6] |

Experimental Determination of Solubility

Given the scarcity of published quantitative data, empirical determination of solubility is often necessary. The following are detailed, self-validating protocols for determining the solubility of this compound.

Gravimetric Method

This classic and reliable method involves preparing a saturated solution and then determining the mass of the dissolved solute.

Protocol:

-

Equilibration: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed container.

-

Saturation: Agitate the mixture at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Phase Separation: Allow the mixture to stand undisturbed at the same temperature until the undissolved solid has settled.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Use a syringe filter to remove any fine particulates.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container and carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the solid residue. The difference in mass corresponds to the amount of dissolved this compound.

-

Calculation: Express the solubility in desired units (e.g., g/100 mL, mol/L).

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore, such as the aromatic system in this compound.

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in steps 1-3 of the Gravimetric Method.

-

Dilution: Withdraw a known volume of the clear, filtered supernatant and dilute it with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by applying the dilution factor.

The following diagram illustrates the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Applications in Drug Development

The solubility of active pharmaceutical ingredients (APIs) and their intermediates, such as naphthalene derivatives, is a critical parameter in drug development.[7]

-

Process Chemistry: In the synthesis of more complex molecules, the solubility of this compound dictates the choice of reaction solvents, affects reaction rates, and is crucial for developing effective purification strategies like crystallization.[8]

-

Formulation Science: For an API to be effective, it must be formulated in a dosage form that allows for its dissolution and absorption. Poor solubility is a major hurdle in drug formulation. Understanding the solubility of a scaffold like this compound in various excipients and solvent systems is essential for developing oral, topical, or parenteral formulations.

-

Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) of a drug are all influenced by its solubility. A compound must have sufficient aqueous solubility to be absorbed from the gastrointestinal tract and transported in the blood, yet also possess sufficient lipophilicity to cross cell membranes. The balanced polarity of this compound makes its derivatives interesting candidates for drugs that need to navigate both aqueous and lipid environments.

Conclusion

While a comprehensive, publicly available dataset on the quantitative solubility of this compound in common organic solvents is limited, this guide provides a robust framework for understanding and determining its solubility. By combining theoretical principles with detailed experimental protocols, researchers and drug development professionals can effectively predict, measure, and manipulate the solubility of this important chemical entity to suit their specific applications. The principles and methods outlined herein are broadly applicable to other naphthalene derivatives and aromatic compounds.

References

-

Cheméo. (n.d.). Chemical Properties of Naphthalene, 1,7-dimethoxy- (CAS 5309-18-2). Retrieved from [Link].

-

LookChem. (n.d.). Cas 37707-78-1, 6,7-Dimethoxy-naphthalene-2-carboxylic acid. Retrieved from [Link].

-

International Journal of Pharmaceutical Sciences. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link].

-

NIST. (n.d.). Naphthalene, 1,7-dimethoxy-. Retrieved from [Link].

-

ResearchGate. (n.d.). A Simple and Efficient Process for the Preparation of 1,6-Dimethoxynaphthalene. Retrieved from [Link].

-

PubChem. (n.d.). This compound. Retrieved from [Link].

-

PubChem. (n.d.). 2,7-Dimethoxynaphthalene. Retrieved from [Link].

-

PubChem. (n.d.). 1,6-Dimethoxynaphthalene. Retrieved from [Link].

-

PubChem. (n.d.). 1,7-Dimethylnaphthalene. Retrieved from [Link].

- Google Patents. (n.d.). US7470780B2 - Dyes that are soluble in organic solvents.

-

IUPAC Solubility Data Series. (n.d.). Solubility data series. Retrieved from [Link].

-

University of Calgary. (n.d.). Solubility of Organic Compounds. Retrieved from [Link].

-

Course Hero. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link].

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link].

-

Studocu. (n.d.). Determining Solubility of Organic Compounds. Retrieved from [Link].

-

ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link].

Sources

- 1. Naphthalene, 1,7-dimethoxy- (CAS 5309-18-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound CAS#: 5309-18-2 [m.chemicalbook.com]

- 3. This compound 97 5309-18-2 [sigmaaldrich.com]

- 4. Naphthalene, 1,7-dimethoxy- [webbook.nist.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cas 37707-78-1,6,7-Dimethoxy-naphthalene-2-carboxylic acid | lookchem [lookchem.com]

- 8. researchgate.net [researchgate.net]

CAS number 5309-18-2 properties and safety data.

An In-depth Technical Guide to 1,7-Dimethoxynaphthalene (CAS 5309-18-2): Properties, Safety, and Handling

Introduction

This compound, identified by the Chemical Abstracts Service (CAS) number 5309-18-2, is a polycyclic aromatic ether.[1][2] As a dimethoxy-substituted naphthalene, its chemical architecture makes it a valuable intermediate in organic synthesis.[3] Its applications are primarily found in the development of more complex molecules for the pharmaceutical and fine chemical industries.[3]

It is critical for researchers to note that while the toxicological properties of this compound have not been exhaustively investigated, it is classified as a hazardous substance and must be handled with appropriate precautions.[1] This guide provides a comprehensive overview of its known properties and essential safety protocols to ensure its safe and effective use in a research and development setting.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for designing experimental conditions, such as solvent selection and reaction temperature.

| Property | Value | Source |

| CAS Number | 5309-18-2 | [2] |

| Molecular Formula | C₁₂H₁₂O₂ | [1][4] |

| Molecular Weight | 188.22 g/mol | [1][4] |

| Boiling Point | 289-290 °C | [2][5] |

| Density | 1.132 g/mL at 25 °C | [2][5] |

| Refractive Index (n20/D) | 1.6160 | [2][5] |

| LogP oct/wat | 2.857 (Calculated) | [4] |

| Water Solubility (log10WS) | -3.52 (Calculated) | [4] |

| Storage Temperature | 2-8°C | [2][5] |

Chemical Structure

The structure of this compound consists of a naphthalene core with two methoxy (-OCH₃) groups attached at the 1 and 7 positions.

Caption: Chemical structure of this compound.

Safety and Hazard Information

This compound is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[1] Strict adherence to safety protocols is mandatory.

GHS Hazard Summary

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H332: Harmful if inhaled.[1] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician if you feel unwell.[1] P302+P352: IF ON SKIN: wash with plenty of soap and water.[1] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Protocols for Safe Handling and Use

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The causality behind these choices is the prevention of contact, inhalation, and ingestion of the hazardous material.

-

Eye Protection : Wear chemical safety goggles or a face shield.[1]

-

Hand Protection : Use impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the material.[1]

-

Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron is recommended.

-

Respiratory Protection : All handling of solid material or solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges must be used.[1]

First Aid Measures

In the event of exposure, immediate and appropriate action is crucial to mitigate harm.

-

If Inhaled : Move the individual to fresh air immediately. If breathing is difficult, contact a physician.[1]

-

In Case of Skin Contact : Wash the affected area thoroughly with soap and water. If skin irritation persists, seek medical attention.[1]

-

In Case of Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. If irritation continues, seek medical attention.[1]

-

If Swallowed : Do not induce vomiting. Seek immediate medical attention.[1]

Spill and Disposal Procedures

-

Spill Containment : For small spills, dike and contain the material with an inert absorbent such as sand or vermiculite.[1]

-

Cleanup : Carefully transfer the absorbed material into a sealed container for disposal. Ventilate the area and wash the spill site after the material pickup is complete.[1]

-

Disposal : Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.[1]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and ensure laboratory safety.

-

Conditions : Store in a tightly closed container in a dry, well-ventilated area.[1] The recommended storage temperature is between 2-8°C.[2][5]

-

Incompatibilities : Keep away from heat, sparks, and open flames. Avoid contact with strong oxidizing agents.[1]

-

Stability : The compound is stable under normal temperatures and pressures.[1]

General Analytical Workflow

While specific, validated analytical methods for this compound are not widely published, a standard workflow for the characterization and purity assessment of such an aromatic compound can be proposed. This workflow serves as a self-validating system, where each step confirms the findings of the previous one.

Caption: A logical workflow for the analytical characterization of this compound.

Step-by-Step Methodology

-

Sample Preparation : Accurately weigh approximately 1-2 mg of this compound and dissolve it in a suitable solvent (e.g., HPLC-grade acetonitrile) to a final concentration of 1 mg/mL. The choice of solvent is dictated by the compound's solubility and compatibility with the analytical instrument.

-

High-Performance Liquid Chromatography (HPLC) :

-

Objective : To determine the purity of the sample.

-

Protocol : Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column and a UV detector. A gradient elution method using water and acetonitrile as mobile phases is typically effective for separating aromatic compounds. Purity is determined by the area percentage of the main peak.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) :

-

Objective : To confirm the molecular weight and identify any volatile impurities.

-

Protocol : The sample is injected into a GC, where it is vaporized and separated based on boiling point and column affinity. The separated components then enter the mass spectrometer, which provides a mass spectrum confirming the molecular weight of 188.22 g/mol for the parent ion and helps in identifying impurities.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Objective : To provide unequivocal structural confirmation.

-

Protocol : Dissolve a sufficient amount of the sample in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. The ¹H NMR will show characteristic signals for the aromatic protons and the methoxy groups. The ¹³C NMR will confirm the number and type of carbon atoms in the molecule. This provides a definitive fingerprint of the molecular structure.

-

Conclusion

This compound (CAS 5309-18-2) is a key chemical intermediate with defined physicochemical properties. While it holds potential in synthetic applications, its hazardous nature necessitates rigorous adherence to the safety, handling, and storage protocols outlined in this guide. For drug development professionals and researchers, a thorough understanding of these data is paramount for ensuring laboratory safety and the successful integration of this compound into synthetic pathways.

References

- Benchchem. (n.d.). Synthesis routes of 4-Methoxy-2-nitroaniline.

- Cheméo. (n.d.). Chemical Properties of Naphthalene, 1,7-dimethoxy- (CAS 5309-18-2).

- Pfaltz & Bauer. (2023). SAFETY DATA SHEET - this compound 97%.

- ChemicalBook. (n.d.). This compound CAS#: 5309-18-2.

- Patsnap. (n.d.). Preparation method of 4-methoxy-2-nitroaniline.

- Benchchem. (n.d.). 4-Methoxy-2-nitroaniline | 96-96-8.

- ChemicalBook. (n.d.). 5309-18-2 | CAS DataBase.

- Guidechem. (n.d.). 7-Methoxy-1-tetralone 6836-19-7.

Sources

A Comprehensive Technical Guide to the Physical Characteristics of 1,7-Dimethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dimethoxynaphthalene is a disubstituted naphthalene derivative with the chemical formula C₁₂H₁₂O₂. As an aromatic ether, its physical properties, particularly its melting and boiling points, are critical determinants of its behavior in various chemical and pharmaceutical applications. Understanding these characteristics is fundamental for its purification, handling, and incorporation into synthetic pathways for drug development and materials science. This guide provides an in-depth analysis of the physical properties of this compound and outlines detailed, field-proven methodologies for their experimental determination.

Core Physical and Chemical Properties

The physical state and thermal behavior of this compound are dictated by its molecular structure. The presence of the rigid naphthalene core and the two methoxy groups influences its intermolecular forces, leading to the specific melting and boiling points observed experimentally.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂O₂ | [1][2] |

| Molecular Weight | 188.22 g/mol | [1] |

| CAS Number | 5309-18-2 | [1] |

| Melting Point | 116-119 °C (lit.) | [3] |

| Boiling Point | 289-290 °C (lit.) | [1][2][4] |

| Density | 1.132 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index | n20/D 1.6160 (lit.) | [1][2] |

Experimental Determination of Physical Characteristics

The precise determination of melting and boiling points is a cornerstone of chemical characterization, providing insights into the purity and identity of a compound. The following protocols are designed to yield accurate and reproducible results.

I. Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this occurs over a narrow range. The sharpness of the melting point range is a reliable indicator of purity.

The capillary method is preferred for its small sample requirement and accuracy. The slow, controlled heating rate is crucial. If heated too quickly, the temperature of the heating block will rise faster than the sample can melt, leading to an erroneously high and broad melting point range. Packing the sample tightly ensures uniform heat transfer.

-

Sample Preparation : Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing.

-

Capillary Tube Loading : Seal one end of a capillary tube by heating it in the flame of a Bunsen burner. Introduce the powdered sample into the open end and tap the sealed end gently on a hard surface to pack the solid to a height of 2-3 mm.

-

Apparatus Setup : Attach the capillary tube to a thermometer with a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Heating : Place the thermometer and attached capillary tube into a melting point apparatus (such as a Thiele tube or an automated melting point device). Heat the apparatus gently.

-

Observation : As the temperature approaches the expected melting point, slow the heating rate to approximately 1-2 °C per minute.

-

Data Recording : Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point range is T1-T2.

Caption: Workflow for Melting Point Determination.

II. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This physical constant is sensitive to changes in pressure.

The Thiele tube method provides a uniform temperature environment due to the convection of the heating oil. The inverted capillary tube acts as a manometer. As the liquid is heated, the air trapped in the capillary expands and escapes. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a steady stream of bubbles emerges. Upon cooling, the point at which the liquid is drawn back into the capillary indicates that the external pressure has just overcome the vapor pressure of the liquid, providing an accurate boiling point reading.

-

Apparatus Setup : Place a few milliliters of this compound into a small test tube.

-

Capillary Inversion : Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.

-

Assembly : Attach the test tube to a thermometer. The bulb of the thermometer should be level with the bottom of the test tube.

-

Heating : Immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

Observation of Boiling : Heat the side arm of the Thiele tube gently. Observe the capillary tube. A stream of bubbles will emerge from the open end as the temperature rises.

-

Data Recording : When a continuous and rapid stream of bubbles is observed, remove the heat. The liquid will begin to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.

Caption: Workflow for Boiling Point Determination.

Conclusion